4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a pyridinyl group, which are linked by a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Pyridinyl Group: The phenoxy intermediate is then coupled with 6-methylpyridine under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide
- 4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-3-yl)butanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide is unique due to the specific substitution pattern on the phenoxy and pyridinyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19ClN2O2 |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-11-14(18)8-9-15(12)22-10-4-7-17(21)20-16-6-3-5-13(2)19-16/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,19,20,21) |
InChI Key |
HHZJIGACBACSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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